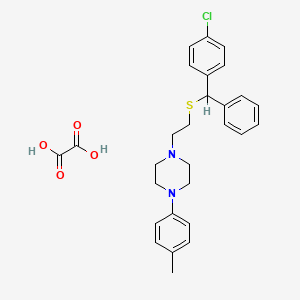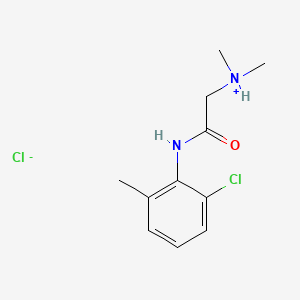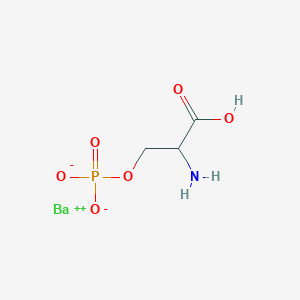
DL-O-Phosphoserine barium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-O-Phosphoserine barium salt is a chemical compound with the molecular formula C3H6BaNO6P and a molecular weight of 320.38 g/mol . It is a derivative of serine, where the hydroxyl group is substituted by a phosphono group, and it is complexed with barium. This compound is often used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DL-O-Phosphoserine barium salt can be synthesized through the reaction of DL-O-Phosphoserine with barium chloride. The reaction typically involves dissolving DL-O-Phosphoserine in water and then adding barium chloride solution to it. The mixture is stirred and allowed to react, forming this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
DL-O-Phosphoserine barium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The phosphono group in this compound can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoserine derivatives, while substitution reactions can produce a variety of functionalized serine compounds.
Applications De Recherche Scientifique
DL-O-Phosphoserine barium salt is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is used in studies related to protein phosphorylation and signal transduction pathways.
Industry: This compound is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of DL-O-Phosphoserine barium salt involves its interaction with specific molecular targets and pathways. The phosphono group in the compound can mimic the phosphate group in biological molecules, allowing it to participate in phosphorylation and dephosphorylation reactions. This makes it a valuable tool in studying protein kinases and phosphatases, which are key regulators of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Phospho-L-serine: A similar compound where the serine is in the L-configuration.
DL-Phosphoserine: A compound without the barium salt, used in similar applications.
Phosphatidylserine: A phospholipid that contains serine and is involved in cell signaling.
Uniqueness
DL-O-Phosphoserine barium salt is unique due to the presence of the barium ion, which can influence its solubility and reactivity. This makes it particularly useful in certain industrial and research applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C3H6BaNO6P |
|---|---|
Poids moléculaire |
320.38 g/mol |
Nom IUPAC |
(2-amino-2-carboxyethyl) phosphate;barium(2+) |
InChI |
InChI=1S/C3H8NO6P.Ba/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H2,7,8,9);/q;+2/p-2 |
Clé InChI |
VNLNSWGVRAVVDF-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(=O)O)N)OP(=O)([O-])[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)

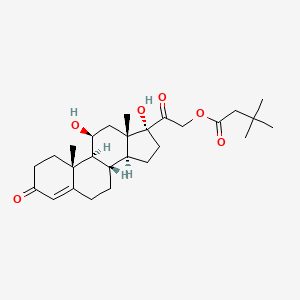
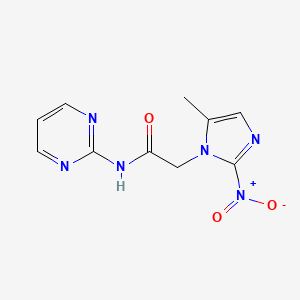
![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
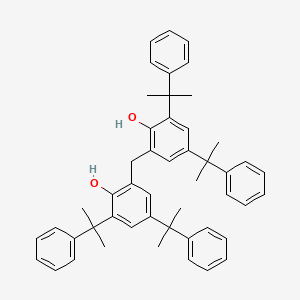


![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)

